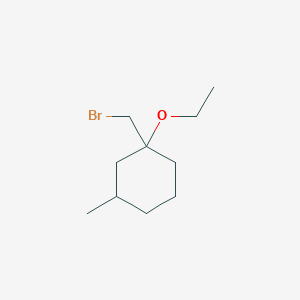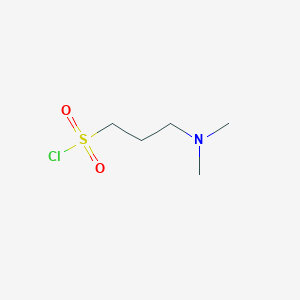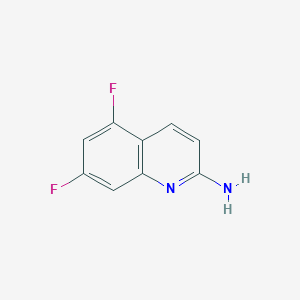
5,7-Difluoroquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Difluoroquinolin-2-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The molecular formula of this compound is C9H6F2N2, and it has a molecular weight of 180.15 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoroquinolin-2-amine typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of fluorine atoms on a quinoline precursor. For example, starting with 6-trifluoromethyl-5,7,8-trifluoroquinoline, treatment with Me2PSiMe3 can yield a mixture of dimethylphosphano derivatives, which can be further transformed into this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The process may include steps such as cyclization, cycloaddition, and direct fluorination to achieve the desired fluorinated quinoline structure .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Difluoroquinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .
Wissenschaftliche Forschungsanwendungen
5,7-Difluoroquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes
Wirkmechanismus
The mechanism of action of 5,7-Difluoroquinolin-2-amine involves its interaction with specific molecular targets. For instance, similar compounds like bedaquiline inhibit the c subunit of ATP synthase, disrupting ATP synthesis in bacterial cells . While the exact mechanism for this compound may vary, it likely involves similar pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: Used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
5,7-Difluoroquinolin-2-amine is unique due to the specific positioning of fluorine atoms on the quinoline ring, which can enhance its biological activity and provide unique chemical properties compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C9H6F2N2 |
|---|---|
Molekulargewicht |
180.15 g/mol |
IUPAC-Name |
5,7-difluoroquinolin-2-amine |
InChI |
InChI=1S/C9H6F2N2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13) |
InChI-Schlüssel |
ZRKUYHSQQBVXHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C(=CC(=C2)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


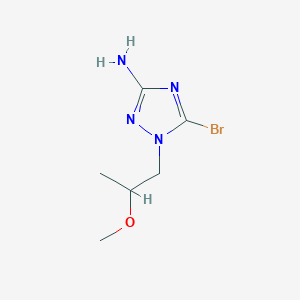
![N'-Hydroxy-2-(1-[(methylsulfanyl)methyl]cyclopropyl)ethanimidamide](/img/structure/B13319042.png)
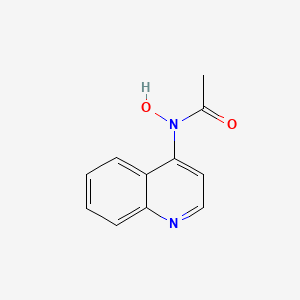
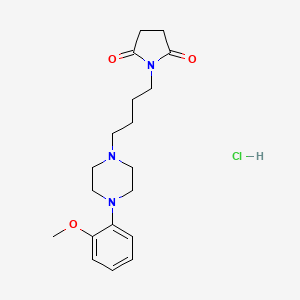
amine](/img/structure/B13319061.png)

amine](/img/structure/B13319089.png)

![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline](/img/structure/B13319096.png)
![3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine](/img/structure/B13319102.png)
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)

